2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide is a complex organic compound characterized by its benzamide and oxazole functional groups
Mechanism of Action
Target of Action
Similar compounds have shown potent antitumor activities against various cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis and cause cell cycle arrest .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of benzamide with benzo[d][1,3]dioxol-5-ylmethylamine under specific conditions to form the oxazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the necessary reaction conditions. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.
Scientific Research Applications
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide has several scientific research applications:
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.
Industry: : Use in the development of new materials or chemical processes.
Comparison with Similar Compounds
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide can be compared to other similar compounds, such as:
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)pyrazole-4-carboxamide
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)imidazole-4-carboxamide
These compounds share similar structural features but differ in their heterocyclic rings, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-17(13-4-2-1-3-5-13)22-19-21-14(10-25-19)18(24)20-9-12-6-7-15-16(8-12)27-11-26-15/h1-8,10H,9,11H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJHZTGQRFGMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.